1-Hydroxy-6-aza-spiro[3.4]octan-7-one
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Overview
Description
1-Hydroxy-6-aza-spiro[34]octan-7-one is a unique chemical compound characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-6-aza-spiro[3.4]octan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by oxidation to introduce the hydroxyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-6-aza-spiro[3.4]octan-7-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler spirocyclic amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of spirocyclic ketones or aldehydes.
Reduction: Formation of spirocyclic amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
1-Hydroxy-6-aza-spiro[3.4]octan-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-6-aza-spiro[3.4]octan-7-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and nitrogen atom within the spirocyclic structure allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. These interactions can modulate enzyme activity, receptor binding, and other cellular functions.
Comparison with Similar Compounds
6-Aza-spiro[3.4]octan-7-one: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
1-Hydroxy-6-aza-spiro[3.5]nonan-7-one: Contains an additional carbon in the ring, altering its physical and chemical properties.
Uniqueness: 1-Hydroxy-6-aza-spiro[3.4]octan-7-one is unique due to its specific spirocyclic structure and the presence of both a hydroxyl group and a nitrogen atom. This combination imparts distinct reactivity and potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
3-hydroxy-6-azaspiro[3.4]octan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-5-1-2-7(5)3-6(10)8-4-7/h5,9H,1-4H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCANJJFPANYAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1O)CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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